Irsenontrine

PDE9 inhibitor selectivity phosphodiesterase off-target activity CNS drug development

Research-grade PDE9 inhibitors vary widely in selectivity and CNS efficacy, leading to irreproducible cognitive study data. Irsenontrine (E2027) eliminates this risk with validated PDE9A specificity (>1800-fold) and active (S)-enantiomer potency (IC50=3.5 nM). - Oral bioavailability; elevates rat hippocampal/cSF cGMP at 3.3 mg/kg p.o. - Clinically confirmed CSF cGMP elevation (3-4x) at 100-400 mg doses - Differentiated from failed PDE9 inhibitors (e.g., BI 409306) with amyloid-stratification data

Molecular Formula C22H22N4O3
Molecular Weight 390.4 g/mol
CAS No. 1429509-82-9
Cat. No. B3322239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrsenontrine
CAS1429509-82-9
Molecular FormulaC22H22N4O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC
InChIInChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1
InChIKeyCKJDCNZBABIEBZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irsenontrine (E2027): Selective PDE9 Inhibitor for Neurological Disease Research


Irsenontrine (E2027) is a novel, orally active small-molecule phosphodiesterase 9 (PDE9) inhibitor, developed to elevate central cyclic guanosine monophosphate (cGMP) levels and thereby enhance glutamatergic synaptic plasticity and cognitive function [1]. Its advanced clinical development is focused on dementia with Lewy bodies (DLB) and Parkinson's disease dementia (PDD), with Phase 2 studies suggesting differential efficacy based on amyloid co-pathology status [2].

PDE9A-selective cGMP pathway probe for Lewy body dementia and Parkinson’s disease dementia research models
Chiral-defined (S)-enantiomer; reported PDE9 inhibition potency context for reproducible target engagement studies
Oral bioavailability supports CNS pharmacodynamic research; human CSF cGMP elevation reported in Phase 1 context

Why Generic PDE Inhibitors Cannot Replace Irsenontrine for CNS Research


Substituting irsenontrine with other PDE9 inhibitors such as PF-04447943 or BI 409306 is not scientifically justified. These compounds differ substantially in their biochemical potency, selectivity profiles, and clinical development outcomes. Irsenontrine's >1800-fold selectivity for PDE9 over other PDE isoforms far exceeds that of earlier PDE9 inhibitors [1]. Furthermore, the clinical failure of both PF-04447943 and BI 409306 in Phase 2 trials for Alzheimer's disease underscores that not all PDE9 inhibitors confer equivalent translational potential; irsenontrine's ongoing development in Lewy body dementia represents a distinct therapeutic avenue [2].

PDE isoform selectivity mismatch
Generic PDE5 inhibitors (e.g., sildenafil) exhibit limited CNS penetration and target a different enzyme; substitution may confound cGMP pathway interpretation in brain research.
Enantiomer-dependent potency
The (R)-enantiomer shows approximately 12-fold lower PDE9 inhibitory potency than the (S)-enantiomer. Incorrect chiral form may alter dose-response study outcomes and requires chiral identity verification.
Target engagement vs. research outcomes
Prior PDE9 inhibitor BI 409306 demonstrated target engagement but failed in Phase 2 Alzheimer’s trials. PDE9 inhibition alone may not predict research endpoints; irsenontrine’s amyloid-stratified response profile may not transfer to unselected models.

Quantitative Comparison: Irsenontrine vs. PDE Inhibitors


PDE9A Selectivity Against Non-Target PDEs

Irsenontrine demonstrates >1800-fold selectivity for PDE9 over other PDE family members, a critical parameter for minimizing off-target pharmacology. This selectivity vastly surpasses that of PF-04447943, which is only 78-fold selective, and BI 409306, which exhibits sub-micromolar inhibition of PDE1A and PDE1C isoforms [1].

PDE9A Selectivity
Class-level
>1800-fold over other PDEs vs Non-selective inhibitor (e.g., luteolin): Ki 6.4–15.0 μM across PDE1–5
Reported selectivity supports PDE9-specific cGMP pathway interpretation
In vitro recombinant PDE isoform assays
PDE9 inhibitor selectivity phosphodiesterase off-target activity CNS drug development

Chiral Potency: (S)- vs. (R)-Irsenontrine

In cell-free enzymatic assays, irsenontrine inhibits PDE9A with an IC50 of 3.5 nM, demonstrating approximately 15-fold higher potency than BI 409306, which has a reported IC50 of 52–65 nM [1][2].

Chiral Potency
Head-to-head
(S)-irsenontrine IC50 3.5 nM vs (R)-irsenontrine IC50 41 nM
Enantiomer identity directly impacts PDE9 inhibition; incorrect form may alter experimental dose-response outcomes
In vitro PDE9 enzyme inhibition assay; ~12-fold difference
PDE9 inhibition potency IC50 comparison cGMP modulation

CSF cGMP Elevation: Confirming CNS Target Engagement

In a Phase 2 clinical study, a 12-week, 50 mg daily regimen of irsenontrine produced a robust and sustained 239% average increase in cerebrospinal fluid (CSF) cGMP levels from baseline in patients with Lewy body dementia [1]. This human target-engagement effect surpasses the maximal 3.5-fold (250%) increase in rat CSF cGMP observed with PF-04447943 at a high dose of 30 mg/kg [2].

CSF cGMP Target Engagement
Class-level
3- to 4-fold CSF cGMP increase (100–400 mg oral) vs PDE5 inhibitors: no comparable CNS cGMP elevation reported
Reported human CNS target engagement context; differentiates from peripherally restricted PDE inhibitors
Phase 1 trial; healthy adults CSF sampling
CSF cGMP pharmacodynamics target engagement biomarker human CNS penetration

Amyloid-Stratified Cognitive Response in DLB

Phase 2 clinical data suggest irsenontrine may be more effective in patients with Dementia with Lewy Bodies (DLB) who lack amyloid co-pathology (DLB A-), with proteomic analyses showing more treatment-affected pathways (5 pathways) in DLB A- compared to DLB A+ (3 pathways) [1]. This differential response is a unique finding for irsenontrine, as prior PDE9 inhibitors PF-04447943 and BI 409306 failed Phase 2 trials in broader Alzheimer's disease populations without evaluating such stratification [2].

Amyloid-Stratified Pathway Modulation
Context-dependent
5 pathways modulated in amyloid-negative DLB vs 3 pathways in amyloid-positive DLB; BI 409306: no signal
Differential CSF proteomic modulation by amyloid status; supports stratified LBD research context
Phase 2 trial; proximity extension assay proteomics
Lewy body dementia amyloid co-pathology precision medicine PDE9 inhibitor clinical trial

In Vivo Cognitive Efficacy: Monotherapy and Donepezil Combination

Co-administration of sub-efficacious doses of irsenontrine and donepezil significantly improved novel object discrimination in rat models of natural forgetting and scopolamine-induced impairment, an effect not observed with donepezil monotherapy [1]. This synergistic effect on memory and hippocampal acetylcholine levels has not been reported for PF-04447943 or BI 409306, which were studied primarily as monotherapies.

In Vivo Cognitive Response
Head-to-head
Improved novel object exploration (3.3 mg/kg monotherapy) vs Memantine alone; combination showed higher exploration
Reported cognitive model-response context in scopolamine-impaired rats
Oral administration; combination with memantine studied
combination therapy donepezil acetylcholine synergy dementia research

Research Applications for Irsenontrine


Preclinical LBD and PDD Cognitive Models

Irsenontrine's unique ability to increase CSF cGMP by 239% and its differential proteomic effects in amyloid-negative DLB make it the compound of choice for investigating cGMP signaling in pure Lewy body pathology without confounding amyloid-driven mechanisms [1].

Amyloid-Stratified Therapy Responses in DLB

Given the demonstrated synergistic elevation of hippocampal acetylcholine and memory improvement when combined with donepezil, irsenontrine is particularly suited for preclinical studies exploring PDE9 inhibitor/acetylcholinesterase inhibitor combination regimens [2].

Combination Studies with Cholinesterase Inhibitors

With >1800-fold selectivity over other PDEs, irsenontrine minimizes confounding off-target pharmacology. This makes it the preferred tool for experiments where a clean, PDE9-specific phenotype is essential, such as in phosphoproteomic or transcriptomic studies of cGMP signaling [3].

Application
Selection Property
Validation Focus
Lewy body dementia / Parkinson’s disease dementia research models
PDE9A-selective cGMP pathway modulation with oral bioavailability
Hippocampal cGMP upregulation and episodic memory task endpoints
Amyloid-stratified DLB research
CSF proteomic pathway modulation differentiated by amyloid co-pathology status
Amyloid-negative vs. amyloid-positive pathway engagement profiles
Adjunct to cholinesterase inhibitor research
Combination with donepezil or memantine; reported enhanced cholinergic function context
Combination cognitive task endpoints vs. monotherapy in preclinical models
CNS target engagement and pharmacodynamic biomarker research
Human-validated CSF cGMP elevation (3- to 4-fold at 100–400 mg)
CSF cGMP fold-increase as a target engagement readout

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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